4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is a chemical compound with the molecular formula C11H21ClF2N2 It is a derivative of piperidine, a heterocyclic amine, and contains two fluorine atoms at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride typically involves the reaction of piperidine derivatives with fluorinating agents. One common method involves the use of 4,4-difluoropiperidine as a starting material, which is then reacted with piperidine-4-carboxaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine positions .
Scientific Research Applications
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- Piperidine-4-boronic acid pinacol ester hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
Uniqueness
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H22Cl2F2N2 |
---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10;;/h10,14H,1-9H2;2*1H |
InChI Key |
NTMLEQJZQKEZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.